Oleoyl oxazolopyridine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'oléoyl oxazolopyridine implique généralement la réaction de l'acide oléique avec l'oxazolopyridine dans des conditions spécifiques. Le processus peut inclure des étapes telles que l'estérification, la cyclisation et la purification afin d'obtenir le produit souhaité avec une pureté élevée.

Méthodes de production industrielle : La production industrielle de l'oléoyl oxazolopyridine implique la mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles, l'utilisation de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions : L'oléoyl oxazolopyridine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'oléoyl oxazolopyridine en ses formes réduites.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

L'oléoyl oxazolopyridine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour son rôle dans l'inhibition de la FAAH, ce qui a des implications dans la régulation de la signalisation endocannabinoïde.

Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement des affections liées au système endocannabinoïde, telles que la douleur et l'inflammation.

Industrie : Utilisé dans le développement de nouveaux matériaux et produits chimiques

5. Mécanisme d'action

L'oléoyl oxazolopyridine exerce ses effets en inhibant l'activité de la FAAH. Cette enzyme est responsable de l'hydrolyse des amides d'acides gras, et son inhibition entraîne une augmentation des niveaux de ces lipides bioactifs. Le composé se lie au site actif de la FAAH, empêchant l'enzyme d'interagir avec ses substrats. Ce mécanisme est crucial pour ses applications thérapeutiques potentielles .

Composés similaires :

Oléyl trifluorométhylcétone : Un autre puissant inhibiteur de la FAAH, mais moins efficace que l'oléoyl oxazolopyridine.

Andrographolide : Connu pour ses propriétés antioxydantes et anti-inflammatoires.

Acide carnosique : Présente des propriétés antioxydantes, antimicrobiennes et anti-inflammatoires.

Acide alpha-linolénique : Un acide gras aux effets neuroprotecteurs

Unicité : L'oléoyl oxazolopyridine se distingue par sa grande puissance en tant qu'inhibiteur de la FAAH, avec des valeurs de Ki de 1,3 et 2,3 nM pour les enzymes humaines et de rat, respectivement. Il est environ 35 fois plus puissant que l'oléyl trifluorométhylcétone lorsqu'il est testé dans les mêmes conditions .

Applications De Recherche Scientifique

Therapeutic Applications

1. Sirtuin Modulation

Research indicates that oleoyl oxazolopyridine acts as a sirtuin modulator. Sirtuins are a family of proteins involved in cellular regulation, influencing aging and metabolism. The modulation of sirtuins by compounds like this compound could have implications for treating age-related diseases and metabolic disorders. A patent describes its potential use in enhancing the activity of sirtuin proteins, which may help in managing conditions such as obesity and diabetes .

2. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies suggest that its mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property could be beneficial in conditions such as arthritis and other autoimmune disorders.

3. Analgesic Properties

Preliminary studies have shown that this compound exhibits analgesic effects, which could be useful in pain management therapies. The compound's ability to modulate pain pathways may provide a new avenue for developing non-opioid pain relief medications.

Table 1: Summary of Case Studies on this compound

Mécanisme D'action

Oleoyl oxazolopyridine exerts its effects by inhibiting the activity of FAAH. This enzyme is responsible for the hydrolysis of fatty acid amides, and its inhibition leads to increased levels of these bioactive lipids. The compound binds to the active site of FAAH, preventing the enzyme from interacting with its substrates. This mechanism is crucial for its potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Oleyl trifluoromethyl ketone: Another potent FAAH inhibitor, but less effective compared to oleoyl oxazolopyridine.

Andrographolide: Known for its antioxidative and anti-inflammatory properties.

Carnosic acid: Exhibits antioxidative, anti-microbial, and anti-inflammatory properties.

Alpha-linolenic acid: A fatty acid with neuroprotective effects

Uniqueness: this compound stands out due to its high potency as a FAAH inhibitor, with Ki values of 1.3 and 2.3 nM for human and rat enzymes, respectively. It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .

Activité Biologique

Oleoyl oxazolopyridine, a compound characterized by its unique oxazolopyridine structure, has garnered significant attention in the field of medicinal chemistry due to its potent biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

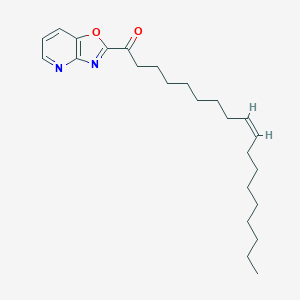

Chemical Structure and Properties

This compound is identified chemically as 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one, with the molecular formula C_23H_33N_2O. It features a fatty acid chain (oleoyl) linked to an oxazolopyridine moiety, which enhances its interaction with biological targets.

The primary biological activity of this compound is attributed to its role as a potent inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including endocannabinoids like anandamide. By inhibiting FAAH, this compound increases the levels of these bioactive lipids, potentially enhancing their physiological effects such as analgesia and anti-inflammatory responses.

| Target Enzyme | Effect | Biological Outcome |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Increased anandamide levels; pain relief and anti-inflammatory effects |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Analgesic Effects : Studies have shown that increased anandamide levels due to FAAH inhibition can lead to significant pain relief in various animal models.

- Anti-inflammatory Properties : The modulation of endocannabinoid signaling pathways contributes to reduced inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : By influencing endocannabinoid signaling, this compound may protect against neurodegenerative processes.

Study 1: Analgesic Activity in Animal Models

In a study conducted on mice subjected to inflammatory pain models, administration of this compound resulted in a significant reduction in pain behavior compared to controls. The study measured pain response using the formalin test and showed that the compound effectively prolonged the analgesic effect associated with elevated anandamide levels.

Study 2: Neuroprotection Against Oxidative Stress

This compound was evaluated for its neuroprotective properties in vitro using HT22 hippocampal cells exposed to glutamate-induced oxidative stress. The results indicated a marked decrease in cell death and apoptosis markers when treated with this compound, suggesting its potential for neuroprotective applications in conditions like Alzheimer's disease .

Table 2: Summary of Case Studies

| Study | Model | Outcome |

|---|---|---|

| Study 1 | Mice (Inflammatory Pain) | Significant analgesic effect |

| Study 2 | HT22 Cells (Oxidative Stress) | Reduced apoptosis and cell death |

Comparative Analysis with Similar Compounds

This compound's efficacy as a FAAH inhibitor can be compared with other known inhibitors:

| Compound | FAAH Inhibition Potency | Unique Features |

|---|---|---|

| This compound | High | Fatty acid chain enhances activity |

| Oleyl Trifluoromethyl Ketone | Moderate | Less potent than this compound |

| Anandamide | Endogenous | Natural ligand for cannabinoid receptors |

Propriétés

IUPAC Name |

(Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLAXVVBJJHSKD-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.